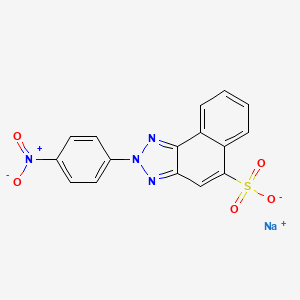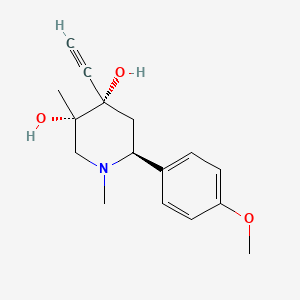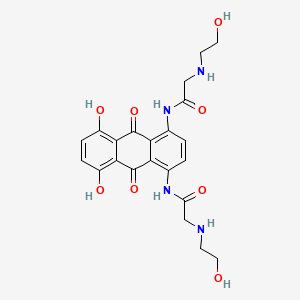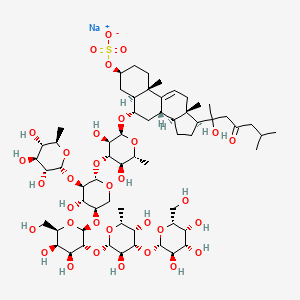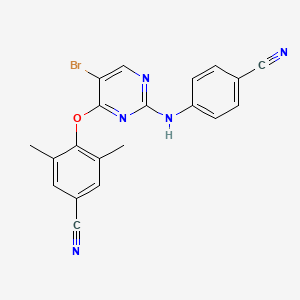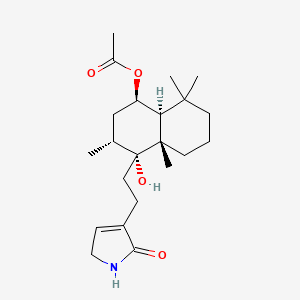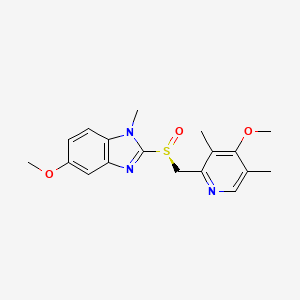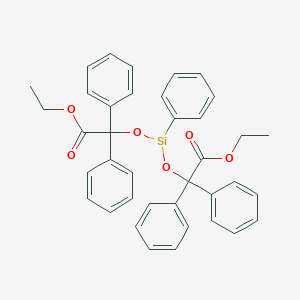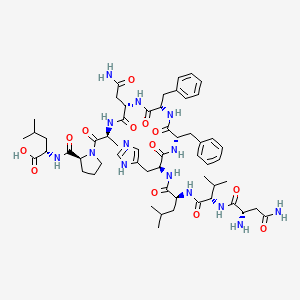
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” is a peptide composed of ten amino acids: asparagine, valine, leucine, histidine, phenylalanine, phenylalanine, asparagine, alanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
化学反応の分析
Types of Reactions
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biosensors and as components in cosmetic formulations.
作用機序
The mechanism of action of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands .
類似化合物との比較
Similar Compounds
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu: A peptide with a specific sequence of amino acids.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Gly: Similar sequence but with glycine instead of leucine at the end.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Ser: Similar sequence but with serine instead of leucine at the end.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even a single amino acid change can significantly alter the peptide’s properties and biological activity .
特性
CAS番号 |
340682-40-8 |
|---|---|
分子式 |
C57H82N14O13 |
分子量 |
1171.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H82N14O13/c1-30(2)21-38(68-55(81)47(32(5)6)70-48(74)37(58)26-45(59)72)50(76)66-41(25-36-28-61-29-62-36)53(79)65-39(23-34-15-10-8-11-16-34)51(77)64-40(24-35-17-12-9-13-18-35)52(78)67-42(27-46(60)73)49(75)63-33(7)56(82)71-20-14-19-44(71)54(80)69-43(57(83)84)22-31(3)4/h8-13,15-18,28-33,37-44,47H,14,19-27,58H2,1-7H3,(H2,59,72)(H2,60,73)(H,61,62)(H,63,75)(H,64,77)(H,65,79)(H,66,76)(H,67,78)(H,68,81)(H,69,80)(H,70,74)(H,83,84)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1 |
InChIキー |
HSQRWQKEMBPHOQ-PHACCDQDSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



